![molecular formula C16H16ClNOS B5764943 N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide](/img/structure/B5764943.png)
N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide, also known as CMPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CMPT belongs to the class of compounds known as amides, and its chemical structure is characterized by a chloro-substituted phenyl ring, a methyl group, and a phenylthio group attached to a propanamide chain.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to act through several pathways. N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to have several biochemical and physiological effects. In addition to its anticancer properties, N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been shown to have anti-inflammatory properties. N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has also been found to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been found to be relatively stable under certain conditions, which makes it a good candidate for long-term studies. However, one limitation of using N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide. One area of interest is in the development of new anticancer therapies that incorporate N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide. Additionally, research could focus on identifying the specific pathways that N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide targets, which could lead to the development of more targeted therapies. Finally, research could focus on identifying the potential side effects of N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide, which could help guide the development of safe and effective therapies.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide involves the reaction of 5-chloro-2-methylphenyl isothiocyanate with 3-mercapto propionic acid in the presence of a base. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 103-105°C.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has been studied for its potential therapeutic properties in several areas of research. One of the most promising areas is in the treatment of cancer. Research has shown that N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has anticancer properties and can induce apoptosis (programmed cell death) in cancer cells. N-(5-chloro-2-methylphenyl)-3-(phenylthio)propanamide has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-7-8-13(17)11-15(12)18-16(19)9-10-20-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIBTDKIHYLPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-(phenylsulfanyl)propanamide |
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